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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cefalonium is a first-generation semi-synthetic cephalosporin antibiotic employed in veterinary

medicine, primarily for the treatment and prevention of bovine mastitis. As a member of the β-

lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall

synthesis, leading to bacterial cell lysis. This technical guide provides an in-depth exploration of

the discovery and synthesis of Cefalonium, presenting key data, experimental methodologies,

and visual representations of its chemical synthesis.

Discovery and Development
While the initial discovery of cephalosporins can be traced back to Giuseppe Brotzu in 1948

from the fungus Cephalosporium acremonium, the development of semi-synthetic derivatives

with enhanced antibacterial activity was a pivotal step in their clinical application. The

development of Cefalonium is attributed to Eli Lilly and Company, as evidenced by its internal

designation Lilly 41071.[1] Although a precise timeline for its discovery and initial synthesis is

not readily available in public literature, its emergence as a commercial product for veterinary

use followed the broader trend of cephalosporin development in the mid-20th century.
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A comprehensive understanding of the physicochemical properties of an active pharmaceutical

ingredient is crucial for its formulation and delivery. The following table summarizes the key

physicochemical data for Cefalonium.

Property Value Reference

Molecular Formula C₂₀H₁₈N₄O₅S₂ [2]

Molecular Weight 458.51 g/mol [2]

Appearance White to off-white powder [2]

Solubility

Practically insoluble in water.

Soluble in DMSO (~25

mg/mL). Sparingly soluble in

aqueous buffers (approx. 0.09

mg/mL in 1:10 DMSO:PBS pH

7.2).

[2][3][4]

UV/Vis Absorption
λmax: 235 nm and 262 nm (in

water)
[5]

Storage -20°C [3]

Synthesis Pathway
Cefalonium is a semi-synthetic cephalosporin, meaning it is synthesized from a naturally

produced precursor. A common starting material for many semi-synthetic cephalosporins is 7-

aminocephalosporanic acid (7-ACA), which is derived from Cephalosporin C. However, a

documented synthesis pathway for Cefalonium utilizes cephalothin acid as the starting

material. This pathway involves a multi-step chemical process.

A patented method outlines the synthesis of Cefalonium from cephalothin acid.[6][7] The key

steps in this process are:

Carboxyl Protection: The carboxylic acid group of cephalothin acid is protected using a

silylating agent.

Iodination: The protected intermediate undergoes an iodination reaction.
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Amination: The iodinated product is then reacted with isonicotinamide (a derivative of

pyrazinamide).

Deprotection and Crystallization: The protecting group is removed, and the final product,

Cefalonium, is crystallized.

The overall yield reported in one instance of this patented method is approximately 72.0%, with

a purity of 98.2%.[6]

Synthesis Pathway Diagram
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Caption: A simplified diagram of the Cefalonium synthesis pathway starting from Cephalothin

Acid.

Experimental Protocols
Detailed experimental protocols for the synthesis of Cefalonium are not extensively published

in peer-reviewed literature. However, based on the general steps outlined in the patent

literature, a representative, generalized protocol can be described. It is important to note that

specific reaction conditions, such as solvents, temperatures, and reaction times, would require

optimization for successful implementation.

General Synthesis Protocol (from Cephalothin Acid)
Step 1: Carboxyl Protection (Silylation)

Dissolve cephalothin acid in a suitable organic solvent (e.g., dichloromethane).

Add a silylating agent (e.g., trimethylchlorosilane and hexamethyldisilazane) and reflux the

mixture to protect the carboxylic acid group.
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Step 2: Iodination

To the solution containing the silylated intermediate, add an iodinating agent (e.g.,

iodotrimethylsilane) at a controlled temperature.

Monitor the reaction for completion.

Step 3: Amination

Introduce isonicotinamide to the reaction mixture containing the iodinated intermediate.

Allow the reaction to proceed to form the aminated intermediate.

Step 4: Deprotection and Crystallization

Add a deprotecting agent (e.g., methanol) to remove the silyl protecting group.

Adjust the pH of the solution to induce crystallization of the Cefalonium product.

Isolate the crystals by filtration, wash with an appropriate solvent, and dry under vacuum.

Quantitative Data and Analysis
The quality control and quantitative analysis of Cefalonium are essential for its use as a

pharmaceutical. High-performance liquid chromatography (HPLC) and tandem mass

spectrometry (HPLC-MS/MS) are common methods for the determination of Cefalonium

residues in biological matrices like milk.
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Parameter Method Details Reference

Purity Assay HPLC

A purity of ≥98% is

typically required for

the solid form.

[3]

Residue Analysis in

Milk
HPLC-MS/MS

Linearity: Good

correlation (r > 0.999)

in the mass

concentration range of

2-200 µg/L.

[8][9]

LOD (Limit of

Detection): 0.5 µg/kg

in milk.

[8][9]

LOQ (Limit of

Quantification): 2

µg/kg in milk.

[8][9]

Mean Recoveries:

78.5% to 86.2%.
[8][9]

Intra-day RSDs: 1.5%

to 6.2%.
[8][9]

Inter-day RSDs: 2.9%

to 5.6%.
[8][9]

Conclusion
Cefalonium, a first-generation cephalosporin developed by Eli Lilly and Company, remains a

relevant antibiotic in veterinary medicine. Its semi-synthetic origin, with a plausible synthesis

pathway starting from cephalothin, highlights the chemical modifications that have been

instrumental in the development of the broader cephalosporin class. While detailed, publicly

available experimental protocols for its synthesis are scarce, the outlined pathway and

available quantitative data provide a solid foundation for researchers and drug development

professionals. Further research into optimizing the synthesis process and exploring its full

therapeutic potential would be of continued interest to the scientific community.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of
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